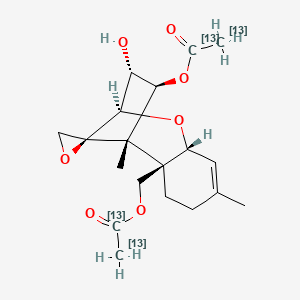
Diacetoxyscirpenol-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetoxyscirpenol-13C4 is a mycotoxin belonging to the group of type A trichothecenes. It is a secondary metabolite produced by fungi of the genus Fusarium. This compound is known for its potent toxic effects and has been studied extensively for its impact on both plants and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxyscirpenol-13C4 involves several steps, starting from simpler trichothecene precursors. The process typically includes the acetylation of hydroxyl groups at specific positions on the trichothecene skeleton. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound is generally carried out through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired mycotoxin. The compound is then extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diacetoxyscirpenol-13C4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Various substitution reactions can occur, particularly at the acetoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation can lead to the formation of more hydroxylated derivatives, while reduction can yield less oxidized forms of the compound .
Applications De Recherche Scientifique
Diacetoxyscirpenol-13C4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and transformation of trichothecenes.
Industry: It is used in the development of biocontrol agents for agricultural applications.
Mécanisme D'action
Diacetoxyscirpenol-13C4 exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the accumulation of incomplete polypeptides. This inhibition of protein synthesis triggers a cascade of cellular stress responses, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
T-2 Toxin: Another type A trichothecene with similar toxic effects.
Neosolaniol: A trichothecene that shares structural similarities with Diacetoxyscirpenol-13C4.
Fusaric Acid: Although not a trichothecene, it is another Fusarium metabolite with distinct biological activities.
Uniqueness
Its ability to completely inhibit the germination of parasitic weed seeds at low concentrations sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H26O7 |
|---|---|
Poids moléculaire |
370.38 g/mol |
Nom IUPAC |
[(1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i2+1,3+1,11+1,12+1 |
Clé InChI |
AUGQEEXBDZWUJY-CAYQVAHESA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O[13C](=O)[13CH3])C)CO[13C](=O)[13CH3] |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


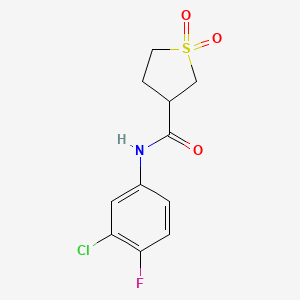
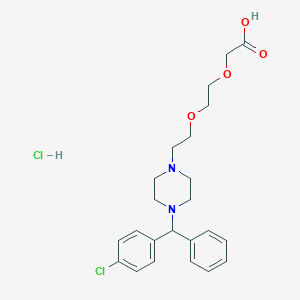
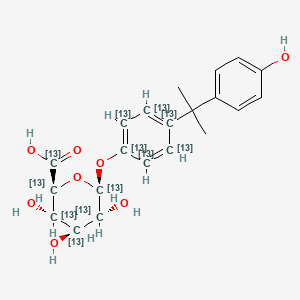
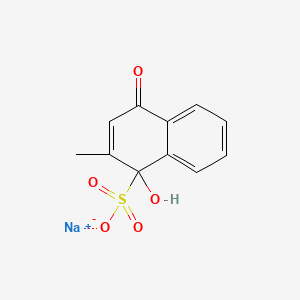
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
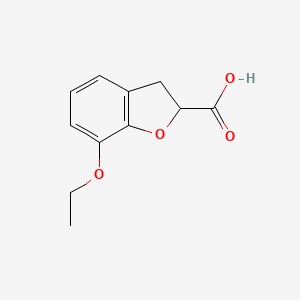

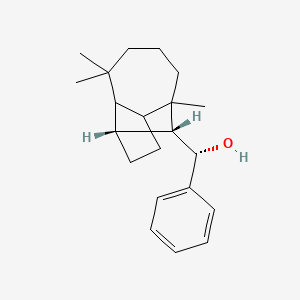
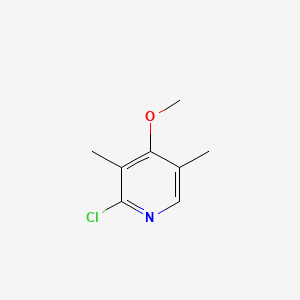
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)
